2-methoxy-5-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with methoxy, methyl, and pyridazinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by amination with an appropriate amine.
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Introduction of the Methoxy and Methyl Groups: : The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. Methoxylation can be performed using methanol in the presence of a strong acid catalyst, while methylation can be achieved using methyl iodide and a base.
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Attachment of the Pyridazinyl Group: : The pyridazinyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate benzenesulfonamide with a suitable pyridazinyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by acids like sulfuric acid, while nucleophilic substitution may require bases like sodium hydroxide.
Major Products
Oxidation: Products may include 2-methoxy-5-methylbenzenesulfonic acid or 2-methoxy-5-methylbenzaldehyde.
Reduction: Products may include 2-methoxy-5-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)aniline.
Substitution: Products will vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known to exhibit antibacterial properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Sulfonamide derivatives are commonly used in the treatment of bacterial infections, and the pyridazinyl group may confer additional biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the pyridazinyl group, potentially reducing its biological activity.
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide: Lacks the methoxy and methyl groups, which may affect its chemical reactivity and biological properties.
2-methoxy-5-methyl-N-(2-aminoethyl)benzenesulfonamide: Lacks the pyridazinyl group, altering its potential interactions with biological targets.
Uniqueness
The unique combination of methoxy, methyl, and pyridazinyl groups in 2-methoxy-5-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide confers distinct chemical and biological properties
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and develop new derivatives with enhanced properties.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-4-6-13(22-3)14(10-11)23(20,21)17-9-8-16-15-7-5-12(2)18-19-15/h4-7,10,17H,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJJQOCIFNHXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=NN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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